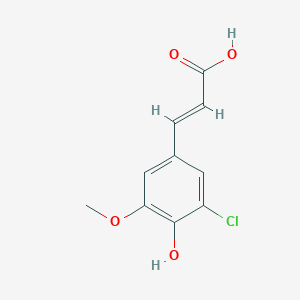

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |

InChI Key |

JPBRRRVTXWVBIF-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Classical Catalysis with Pyridine-Aniline Systems

The reaction of 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) with malonic acid in toluene, catalyzed by pyridine and aniline, remains the most widely reported method.

Procedure :

- Reactants : 5-Chlorovanillin (1 eq), malonic acid (1.2 eq).

- Catalyst : Pyridine (10 mol%), aniline (5 mol%).

- Conditions : Reflux in toluene (110°C) for 2 hours.

- Workup : Acidification to pH 2–3, followed by recrystallization from ethanol-water.

Outcomes :

- Yield : 75.9%.

- Purity : >98% (HPLC).

- Limitations : Requires toxic solvents (toluene), generating hazardous waste.

Mechanistic Insight :

Pyridine deprotonates malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Aniline facilitates imine intermediate formation, accelerating dehydration.

Amino Acid Ionic Liquid (AAIL)-Catalyzed Green Synthesis

Recent advances employ tetrabutylammonium-based AAILs in aqueous media, eliminating organic solvents.

Procedure :

- Reactants : 5-Chlorovanillin (1 eq), malonic acid (1.1 eq).

- Catalyst : [TBA][Proline] (5 mol%).

- Conditions : Stirring in water (80°C, 1.5 hours).

- Workup : Filtration, catalyst recovery via evaporation.

Outcomes :

- Yield : 92% (initial cycle), 89% after five reuses.

- Advantages : No solvent waste, catalyst recyclability, reduced energy input.

Comparative Data :

| Parameter | Pyridine-Aniline | AAIL |

|---|---|---|

| Solvent | Toluene | Water |

| Temperature (°C) | 110 | 80 |

| Time (hours) | 2 | 1.5 |

| Yield (%) | 75.9 | 92 |

| Catalyst Reuse | Not feasible | 5 cycles |

| Environmental Impact | High | Low |

Alternative Methodologies

Biocatalytic Routes

Enzymatic synthesis using phenylalanine ammonia-lyase (PAL) could theoretically produce the compound from tyrosine derivatives, though yields remain <50% in preliminary studies.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as or .

Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like or in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Hydrogen gas (H2) with a catalyst

Substitution: Amines, Thiols

Major Products Formed

Oxidation: Formation of 3-(3-Chloro-4-oxo-5-methoxyphenyl)prop-2-enoic acid

Reduction: Formation of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)propanoic acid

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The chloro group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen and Alkoxy Group Modifications

(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid (C₁₂H₁₃ClO₄, 256.68 g/mol): Substituents: Cl (3), OMe (4), OEt (5). The absence of a hydroxyl group at position 4 reduces hydrogen-bonding capacity .

5-Hydroxyferulic acid (C₁₀H₁₀O₅, 210.18 g/mol):

- Substituents: OH (3,4), OMe (5).

- Impact : The additional hydroxyl group at position 3 enhances antioxidant activity but reduces metabolic stability due to higher susceptibility to oxidation .

Heterocyclic Modifications

(2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (C₁₃H₉ClO₂S, 264.73 g/mol): Structure: Thiophene ring replaces phenyl, with Cl on a pendant phenyl group. Reduced planarity compared to cinnamic acid derivatives may affect crystallinity .

(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid (C₁₃H₁₀ClNO₃S, 295.74 g/mol): Structure: Thiazole ring linked via methoxy to phenyl. Predicted pKa of 4.53 suggests moderate acidity, comparable to the target compound .

Functional Group Comparisons

Carboxylic Acid Derivatives

3-(2-Methoxy-5-methylphenyl)prop-2-enoic acid (C₁₁H₁₂O₃, 192.21 g/mol): Substituents: OMe (2), CH₃ (5). Lack of chlorine diminishes electronic effects on the carboxyl group .

Hydrogen-Bonding Capacity

3-O-Feruloylquinic acid (C₁₇H₂₀O₉, 368.33 g/mol):

Data Table: Key Properties of Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₉ClO₄ | 228.63 | Cl (3), OH (4), OMe (5) | ~4.5 | High hydrogen-bonding capacity |

| (E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid | C₁₂H₁₃ClO₄ | 256.68 | Cl (3), OMe (4), OEt (5) | ~4.5 | Increased lipophilicity |

| 5-Hydroxyferulic acid | C₁₀H₁₀O₅ | 210.18 | OH (3,4), OMe (5) | ~4.3 | Enhanced antioxidant activity |

| (2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid | C₁₃H₉ClO₂S | 264.73 | Thiophene, Cl on phenyl | ~4.6 | Altered electronic properties |

| 3-(2-Methoxy-5-methylphenyl)prop-2-enoic acid | C₁₁H₁₂O₃ | 192.21 | OMe (2), CH₃ (5) | ~4.7 | Reduced steric hindrance |

Research Implications

- Pharmacological Potential: The chlorine and hydroxyl groups in the target compound may enhance interactions with targets like cyclooxygenase (COX) or antioxidant enzymes, warranting further in vitro studies.

- Synthetic Feasibility : Compared to heterocyclic analogs (e.g., thiazole derivatives), the target compound’s simpler structure allows cost-effective synthesis .

- Crystallography : Hydrogen-bonding patterns, as analyzed via Etter’s graph set theory, could predict crystal packing efficiency, relevant for formulation development .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is recommended for assessing purity (≥95% as per LC/MS-UV protocols) . Nuclear magnetic resonance (NMR) spectroscopy should be used to confirm substituent positions on the aromatic ring and the α,β-unsaturated carboxylic acid moiety . Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl . Cross-referencing with natural product isolates (e.g., from Cinnamomum cassia) can aid structural verification .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodological Answer: The Knoevenagel condensation is widely used, reacting 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid derivatives under acidic catalysis . Alternative routes include Heck coupling or microwave-assisted synthesis for improved yield. Starting materials should prioritize derivatives with pre-functionalized aromatic rings to avoid competing substitution reactions . Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the α,β-unsaturated product .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC at defined intervals . For long-term storage, use inert atmospheres (argon) and desiccants to prevent hydrolysis of the chloro and methoxy groups . Stability-indicating assays should validate the absence of dimerization or oxidation byproducts .

Q. What pharmacological screening models are appropriate for initial bioactivity studies?

- Methodological Answer: Use in vitro assays targeting inflammation (COX-2 inhibition), antioxidant activity (DPPH radical scavenging), or antimicrobial susceptibility (MIC determination against Gram-positive/negative strains) . Dose-response curves should be normalized to reference standards (e.g., ascorbic acid for antioxidant assays). Ensure batch-to-batch consistency in compound purity to minimize variability .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodological Answer: Discrepancies may arise from differences in stereochemical purity, solvent systems, or cell-line variability. Implement chiral HPLC to verify enantiomeric composition . Reproduce assays using standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., ibuprofen for anti-inflammatory assays) . Meta-analyses of raw data from multiple studies can identify confounding variables like impurity profiles .

Q. What computational methods are suitable for predicting the compound’s reactive sites and electronic properties?

- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution, highlighting nucleophilic (hydroxyl group) and electrophilic (α,β-unsaturated carbonyl) sites . Molecular dynamics simulations predict solvation effects and conformational stability. Compare computed IR and NMR spectra with experimental data from NIST databases to validate accuracy .

Q. How does the stereochemistry of substituents influence biological activity?

- Methodological Answer: The spatial arrangement of the chloro, hydroxy, and methoxy groups affects receptor binding. Synthesize enantiomerically pure isomers via asymmetric catalysis (e.g., chiral auxiliaries in Knoevenagel reactions) . Test isomers in parallel bioassays and analyze structure-activity relationships (SAR) using molecular docking simulations (AutoDock Vina) to identify critical interactions .

Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?

- Methodological Answer: Oxidative degradation primarily targets the phenolic hydroxyl and α,β-unsaturated system. Use LC-MS/MS to identify degradation products (e.g., quinone derivatives from hydroxyl oxidation). Radical scavenging assays (e.g., APF/HPF fluorescence probes) quantify reactive oxygen species (ROS) involvement . Stabilizers like ascorbic acid or EDTA can be tested to mitigate degradation .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

- Methodological Answer: Employ green chemistry principles: replace toxic solvents (DMF) with ethanol/water mixtures and use biocatalysts (lipases) for condensation reactions . Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real-time to reduce waste . Life-cycle assessment (LCA) models evaluate the environmental footprint of alternative synthetic routes .

Q. What strategies validate the compound’s role in multi-target drug discovery?

- Methodological Answer:

Use network pharmacology approaches to map interactions with disease-associated targets (e.g., kinases, GPCRs). Synergistic studies with known drugs (e.g., NSAIDs) identify additive or antagonistic effects . Phenotypic screening in 3D cell cultures or organoids provides insights into polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.